1-(4-Pyridinyl)-1-heptanone

Lipophilicity LogP Membrane Permeability

Researchers optimizing ADME profiles require well-characterized lipophilic building blocks with reliable supply chains. 1-(4-Pyridinyl)-1-heptanone (CAS 32941-30-3) is a 4-acylpyridine with calculated logP 3.23 (MW 191.27, TPSA 30 Ų), enabling introduction of lipophilic character without adding H-bond donors or acceptors - critical for maintaining target affinity while improving membrane permeability. • Distinct chromatographic retention supports use as an internal standard in reversed-phase LC assays. • Defined C7 alkyl chain ensures reproducible hydrophobic interactions; regioisomeric or shorter-chain analogs risk experimental failure. • Available ≥98% purity; ships at ambient temperature; stable at -20°C for long-term storage.

Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
CAS No. 32941-30-3
Cat. No. B1663966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Pyridinyl)-1-heptanone
CAS32941-30-3
Synonyms1-Heptanone, 1-(4-pyridyl)-;  1-(4-Pyridyl)-1-heptanone;  4-Heptanoylpyridine; 
Molecular FormulaC12H17NO
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESCCCCCCC(=O)C1=CC=NC=C1
InChIInChI=1S/C12H17NO/c1-2-3-4-5-6-12(14)11-7-9-13-10-8-11/h7-10H,2-6H2,1H3
InChIKeyMLBWTXHUVGBPNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 200 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Pyridinyl)-1-heptanone: Physicochemical & Safety Profile


1-(4-Pyridinyl)-1-heptanone (CAS 32941-30-3), also known as 4-Heptanoylpyridine, is a heterocyclic ketone belonging to the class of 4-acylpyridines [1]. Its molecular formula is C12H17NO, with a molecular weight of 191.27 g/mol [1]. The compound features a heptanoyl chain (C7) attached to the 4-position of a pyridine ring, resulting in a calculated logP of approximately 3.23, indicating significant lipophilicity [1].

1-(4-Pyridinyl)-1-heptanone: Substitution Risks


Substituting 1-(4-pyridinyl)-1-heptanone with a different 4-acylpyridine or a regioisomer (e.g., 2- or 3-pyridinyl analogs) carries a high risk of experimental failure due to fundamental differences in electronic properties and molecular recognition. The substitution pattern on the pyridine ring dictates the compound's electron density and pKa, directly influencing hydrogen bonding and metal coordination [1]. The specific C7 alkyl chain length is critical for hydrophobic interactions and membrane permeability . These combined structural features—a 4-pyridyl core and a heptanoyl chain—create a unique pharmacophore whose biological activity, as reported in preliminary studies, is not transferable to compounds with shorter alkyl chains or different substitution patterns .

1-(4-Pyridinyl)-1-heptanone: Comparative Evidence


Lipophilicity vs. 4-Acetylpyridine

The target compound 1-(4-pyridinyl)-1-heptanone exhibits significantly higher lipophilicity compared to its closest short-chain analog, 4-acetylpyridine (methyl 4-pyridyl ketone). This difference is critical for applications requiring enhanced membrane permeability or non-polar solvent partitioning [1][2]. The quantified difference in calculated logP demonstrates the impact of the C7 alkyl chain length.

Lipophilicity LogP Membrane Permeability ADME

Molecular Weight and MS Detection Sensitivity

The molecular weight of 1-(4-pyridinyl)-1-heptanone (191.27 g/mol) is considerably higher than that of 4-acetylpyridine (121.14 g/mol). This increased mass can improve signal-to-noise ratios in certain mass spectrometry detection modes, particularly when analyzing complex biological matrices [1][2].

Mass Spectrometry Analytical Chemistry LC-MS Detection Limit

TPSA and Passive Permeability

Both 1-(4-pyridinyl)-1-heptanone and its short-chain analog 4-acetylpyridine share the same pyridine and ketone functionalities, resulting in an identical computed Topological Polar Surface Area (TPSA) [1][2]. This parity confirms that the increased lipophilicity of the target compound (see previous evidence) is achieved without increasing polar surface area, a favorable combination for designing compounds with good passive permeability.

Drug-likeness TPSA Oral Bioavailability Medicinal Chemistry

1-(4-Pyridinyl)-1-heptanone: Application Scenarios


Lipophilic Bioisostere Scaffold

Given its calculated logP of 3.23, 1-(4-pyridinyl)-1-heptanone serves as an ideal building block for introducing a lipophilic moiety into a lead compound without adding excessive hydrogen bond donors or acceptors [1]. This property is crucial for optimizing ADME profiles while maintaining target affinity.

LC-MS/MS Internal Standard

The distinct molecular weight (191.27 g/mol) and unique chromatographic retention predicted by its high logP (3.23) make this compound a strong candidate for use as an internal standard or reference material in bioanalytical assays where a non-endogenous, stable, and well-resolved peak is required [1][2].

Amphiphilic Heterocyclic Derivative Synthesis

The combination of a high logP (3.23) with a modest TPSA of 30 Ų indicates that 1-(4-pyridinyl)-1-heptanone can be functionalized to create novel amphiphilic molecules [1][2]. This is valuable in fields like chemical biology where compounds need to interact with both hydrophobic (e.g., membrane) and hydrophilic (e.g., protein surface) environments.

Chromatography Reference Standard

The compound's physical properties, including a boiling point of 297.4ºC at 760 mmHg and a density of 0.972 g/cm³, are well-characterized [1]. These data support its use as a reference standard for calibrating instruments or validating methods in reversed-phase liquid chromatography, where its lipophilicity ensures distinct retention time separation from more polar analogs.

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